Antiproliferative agent-19
Description
Overview of the Current Landscape in Antiproliferative Strategies
The fight against cancer is marked by a continuous evolution of therapeutic strategies aimed at halting the uncontrolled proliferation of malignant cells. Current approaches are diverse, ranging from traditional cytotoxic chemotherapy to more targeted therapies. researchgate.net The latter include kinase inhibitors that interfere with signaling pathways essential for tumor growth, and antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. nih.gov Furthermore, there is a growing interest in therapies that exploit the metabolic vulnerabilities of cancer cells, such as the inhibition of glycolysis, a process that tumor cells often rely on for energy. nih.gov The development of small molecules that can selectively induce apoptosis (programmed cell death) in cancer cells remains a cornerstone of modern oncology research. researchgate.netnih.gov
Rationale for the Investigation of Novel Antiproliferative Agents
Despite significant advancements, the efficacy of existing cancer therapies is often limited by issues such as drug resistance and adverse side effects. nih.gov Tumors can develop resistance to conventional treatments, leading to relapse and disease progression. This pressing challenge necessitates a continuous search for novel antiproliferative agents with new mechanisms of action that can overcome these resistance pathways. nih.govmostwiedzy.pl The discovery and development of new chemical entities with improved potency and selectivity are paramount to expanding the arsenal (B13267) of effective cancer treatments. researchgate.net
Historical and Conceptual Background of Antiproliferative Agent-19
This compound, scientifically identified as 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a), emerged from research into tetrahydroquinolinone derivatives as potential anti-cancer agents. nih.govnih.gov The quinolone core is a structure of interest in medicinal chemistry due to the anticancer properties observed in some of its derivatives, which are often associated with fewer side effects compared to traditional cytostatics. nih.govnih.gov The synthesis of this compound was part of a broader investigation into a series of novel 8-phenyltetrahydroquinolinone derivatives. researchgate.netnih.gov This research was built upon the concept of modifying the chemical structure at specific positions to enhance cytotoxic activity against cancer cells. researchgate.netresearchgate.net
Significance of this compound within Drug Discovery Paradigms
The significance of this compound in drug discovery lies in its potential as a lead compound for the development of new anticancer drugs, particularly for lung and colon cancers. nih.govresearchgate.net Its discovery aligns with the paradigm of developing small molecules that can induce apoptosis and cell cycle arrest in cancer cells. nih.govCurrent time information in Philadelphia, PA, US. The targeted investigation of its mechanism of action, which includes the induction of both intrinsic and extrinsic apoptotic pathways, provides a solid foundation for further preclinical studies. nih.govnih.gov The potent and selective activity of this compound against specific cancer cell lines underscores the value of continued exploration of novel chemical scaffolds in the quest for more effective cancer therapies. nih.gov
Detailed Research Findings
This compound has been the subject of focused research to elucidate its anticancer properties. The primary investigation into this compound was detailed in a 2022 study published in Scientific Reports by Ryczkowska M, et al. nih.gov
Antiproliferative Activity
The cytotoxic effects of this compound were evaluated against human non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. The compound demonstrated significant inhibitory effects on the viability of these cancer cells. nih.govnih.gov The half-inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Non-small cell lung cancer | 11.33 |
| HCT-116 | Colon cancer | 12.18 |
Data sourced from Ryczkowska M, et al. Sci Rep. 2022. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest
Further investigation into the mechanism of action revealed that this compound induces programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This was confirmed by the observation of cell cycle arrest at the G2/M phase, which is a common trigger for apoptosis. nih.govCurrent time information in Philadelphia, PA, US. The induction of apoptosis by this compound involves both the intrinsic and extrinsic pathways. nih.govnih.gov
The effect of this compound on the cell cycle of A549 lung cancer cells was analyzed, showing a significant increase in the percentage of cells in the G2 phase of the cell cycle after treatment. Current time information in Philadelphia, PA, US.
| Treatment Duration | % of Cells in G2 Phase |
|---|---|
| Control (DMSO) | 3.2% |
| 24 hours | 15.5% |
| 48 hours | 33.8% |
Data sourced from MedchemExpress, citing Ryczkowska M, et al. Sci Rep. 2022. Current time information in Philadelphia, PA, US.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H23NO |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28) |
InChI Key |
GDVQMPYYXDYNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Antiproliferative Agent 19
Established Synthetic Pathways for Antiproliferative Agent-19
The synthesis of these structurally diverse agents employs a range of chemical strategies, from classical multi-step sequences to modern, efficiency-focused multicomponent reactions.
Classical Approaches to this compound Synthesis
A classical, sequential approach has been documented for the synthesis of a propargylated imatinib (B729) fragment, identified as compound 19 in the corresponding study. This molecule, N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-4-((Prop-2-yn-1-Ylamino)-Methyl)-Benzamide, is constructed through a defined, stepwise pathway. The synthesis begins with the double chlorination of 4-(hydroxymethyl)benzoic acid. This is followed by an N-acylation reaction and a subsequent N-propargylation of a benzyl (B1604629) chloride-type intermediate to yield the final, complex structure.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules in a single step. Passerini-type MCRs have been utilized to generate a library of nitric oxide (NO)-donor compounds with antiproliferative activity. mdpi.com Within this work, derivatives designated as 19a and 19b , which contain a furoxan system as the NO-releasing moiety, were synthesized. mdpi.com The Passerini reaction is a three-component reaction that combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce α-acyloxy carboxamides. mdpi.com This method allows for the rapid assembly of diverse molecular scaffolds from simple starting materials. These Passerini derivatives have shown potent anticancer activity, with GI50 values against a range of cancer cell lines in the low micromolar to nanomolar range. mdpi.com
In a different research context, MCRs are also employed to create densely functionalized γ-lactam derivatives, which have shown potential as antiproliferative agents. mdpi.comnih.govresearchgate.net These protocols involve the reaction of amines, aldehydes, and pyruvate (B1213749) or acetylene (B1199291) derivatives, often catalyzed by an acid, to efficiently produce a library of 1,5-dihydro-2H-pyrrol-2-ones. mdpi.comnih.gov
Development of Novel and Efficient Synthetic Routes
The quest for more sustainable and precise synthetic methods has led to the application of green chemistry principles and stereoselective strategies in the creation of various antiproliferative agents.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles have been applied to the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds that includes agents with antiproliferative properties. One study reports the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines (compounds 18-20 ) using a Pictet–Spengler reaction catalyzed by the surfactant p-dodecylbenzene sulphonic acid (p-DBSA). unisi.it This approach is notable for its use of mild solvents like water and ethanol (B145695) at room temperature, short reaction times, and high yields, aligning with the goals of green chemistry. unisi.it Other green methods for synthesizing this class of compounds include palladium-catalyzed transfer hydrogenation using water as a solvent and iron-catalyzed aerobic oxidative carboamination. lsmu.ltrsc.org These methods emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions. lsmu.ltrsc.org
Stereoselective Synthesis of this compound Enantiomers
Stereoselectivity is crucial in drug design, as different enantiomers can have vastly different biological activities. The stereoselective synthesis of a spiro-oxazolidine (B91167) derived from the natural product steviol (B1681142), designated as compound 19 , highlights this principle. mdpi.com This synthesis involves the epoxidation of steviol methyl ester to create an epoxyalcohol intermediate. mdpi.com The subsequent opening of the oxirane ring with an amine affords an aminodiol. mdpi.com In a key step, treatment of the N-benzyl substituted aminodiol with formaldehyde (B43269) at room temperature results in a highly regioselective ring closure to furnish the spiro-oxazolidine 19 . mdpi.com This particular derivative proved to be the most potent in its series against the A2780 ovarian cancer cell line. mdpi.comnih.gov
Preparation of Structural Analogs and Derivatives of this compound
The chemical modification of lead compounds is a cornerstone of medicinal chemistry, aimed at improving potency and selectivity. This is evident in the development of analogs for the various compounds designated "agent-19."
For instance, extensive work has been done on modifying isosteviol (B191626), a diterpenoid related to the precursor of the spiro-oxazolidine 19 . Six series of novel isosteviol derivatives were synthesized by modifying the C-19 position with various pharmacophores, including amino acid esters and chloroacetanilides. mdpi.comnih.gov Many of these derivatives exhibited improved and more selective antiproliferative activity against several human cancer cell lines compared to the parent compound. mdpi.comnih.gov
Similarly, analogs of 19-nortestosterone have been synthesized to enhance antiproliferative effects while minimizing hormonal activity. nih.govfrontiersin.orgresearchgate.net In one study, five new 17α-19-nortestosterone derivatives were created. nih.govfrontiersin.org Modifications at the C-17 position, such as halogen substitution, were found to produce compounds with significant inhibitory effects on cancer cell proliferation, particularly against HeLa cells. nih.govresearchgate.net
The research into γ-lactam derivatives synthesized via MCRs inherently involves the creation of a diverse library of structural analogs. mdpi.commdpi.com By varying the initial amine, aldehyde, and pyruvate components, a wide range of substituents can be introduced, allowing for extensive structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov
Design Principles for Analog Generation
The generation of analogs for this class of agents is guided by established medicinal chemistry principles, including pharmacophore hybridization, structure-activity relationship (SAR) studies, and the modulation of physicochemical properties. The primary goal is to improve upon the antiproliferative activity and selectivity of the parent compound. mdpi.com
A core design strategy involves the principle of drug combination, where known pharmacophores—molecular fragments responsible for a drug's biological activity—are conjugated to the C-19 position of a parent scaffold. mdpi.com For instance, aniline (B41778) and various heterocyclic fragments, which are common pharmacophores in compounds with antiproliferative functions, have been introduced to the C-19 position of isosteviol. mdpi.com This approach is based on previous findings where introducing such fragments into natural products successfully enhanced their anticancer effects. mdpi.com
Another key design principle is the alteration of the molecule's mechanism of action. Studies on andrographolide (B1667393) have shown that functionalization of the C-19 hydroxyl group can shift the primary mode of action from the inhibition of the NF-κB transcription factor to the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in the progression of colorectal cancers. nih.govchemrxiv.org The introduction of lipophilic groups, such as trityl and silyl (B83357) ethers, at the C-19 position has been explored to probe and exploit this mechanistic shift. nih.govchemrxiv.org
Furthermore, design strategies aim to enhance cell permeability and solubility. The incorporation of amino acid moieties is a recognized strategy to balance hydrophilicity and hydrophobicity, which is crucial for membrane permeability. mdpi.com Similarly, the introduction of triazole rings can serve as a hydrogen bond acceptor, potentially allowing the compound to bind to key enzymes involved in cancer cell metabolism. mdpi.com Molecular modeling and docking studies are often employed to predict how these modifications will interact with biological targets, such as the CDK2/cyclin A complex, providing a rational basis for the design of new analogs with strong binding affinity. mdpi.comnih.gov
Chemical Diversification Strategies
A variety of synthetic strategies are employed to create a diverse library of C-19 modified analogs. These modifications primarily target reactive functional groups at the C-19 position, such as carboxylic acids or hydroxyl groups, on the parent scaffolds.
For scaffolds containing a C-19 carboxylic acid, such as isosteviol, a common strategy involves the formation of amides and esters. The synthesis typically begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride using oxalyl chloride. mdpi.com This activated intermediate can then be reacted with a wide range of nucleophiles. Chemical diversification is achieved by using various:
Amines: Simple and substituted amines are used to generate a series of C-19 amides. mdpi.com
Amino Acid Esters: Coupling with different amino acid esters, like D-phenylalanine methyl ester, introduces both peptide character and potential for varied steric and electronic interactions. mdpi.com
Heterocyclic Chloroacetamides: Reaction with heterocyclic chloroacetamides introduces complex heterocyclic moieties. mdpi.com
Triazoles: Click chemistry or related reactions are used to introduce triazole rings, often linked via an acetanilide (B955) bridge. mdpi.com
For scaffolds with a C-19 hydroxyl group, such as andrographolide, diversification is achieved through etherification. To explore the impact of lipophilicity and steric bulk, various protecting groups are used as permanent modifications:
Trityl Ethers: Andrographolide is treated with triphenylmethyl chloride (trityl chloride) or its substituted variants in pyridine (B92270) to yield bulky C-19 trityl ethers. chemrxiv.org
Silyl Ethers: A range of silyl chlorides, such as triisopropylsilyl (TIPS) chloride and tert-butyldiphenylsilyl (TBDPS) chloride, are used to synthesize C-19 silyl ether analogs. nih.govchemrxiv.org
These synthetic diversification strategies have led to the generation of extensive libraries of compounds. The antiproliferative activity of these analogs is then evaluated against various human cancer cell lines to identify lead compounds with improved potency and selectivity compared to the parent molecule. mdpi.comchemrxiv.orgnih.gov
Research Findings on C-19 Modified Isosteviol Analogs
The antiproliferative activity of synthesized isosteviol derivatives was evaluated against several human cancer cell lines. The data below showcases the half-maximal inhibitory concentration (IC₅₀), indicating the potency of each compound. A lower IC₅₀ value signifies higher potency.
| Compound | Modification at C-19 | IC₅₀ HCT-116 (µM) | IC₅₀ BEL-7402 (µM) | IC₅₀ HepG2 (µM) | Selectivity Profile |
|---|---|---|---|---|---|
| Isosteviol (Parent) | Carboxylic Acid | 100.21 ± 2.01 | 100.32 ± 1.89 | 100.15 ± 2.11 | Base |
| 1b | Amide with N-phenylethane-1,2-diamine | 24.04 ± 1.20 | > 100 | > 100 | Slightly higher activity against HCT-116. mdpi.com |
| 2d | Amide with 2-chloro-N-(thiazol-2-yl)acetamide | 18.18 ± 1.26 | > 100 | 11.05 ± 0.55 | Higher activity against HCT-116 and HepG2. mdpi.com |
| 2e | Amide with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | > 100 | 13.22 ± 0.32 | 20.51 ± 0.46 | Higher activity against BEL-7402 and HepG2. mdpi.com |
| 3b | Amide with D-phenylalanine methyl ester | 22.78 ± 0.81 | 36.49 ± 0.67 | 24.40 ± 1.75 | Moderate activity against all three cell lines. mdpi.com |
| 5a | Triazole conjugate | 7.44 ± 0.37 | 28.45 ± 0.94 | 9.87 ± 0.13 | Significant potency against HCT-116 and HepG2. mdpi.com |
| 5d | Triazole conjugate with para-methyl on benzene (B151609) ring | 5.38 ± 0.26 | 15.91 ± 0.41 | 8.92 ± 0.44 | Strongest antiproliferative activity among all tested compounds. mdpi.comnih.gov |
Data sourced from Li et al. (2018). mdpi.com
Research Findings on C-19 Modified Andrographolide Analogs
Functionalization of the C-19 hydroxyl group on andrographolide with bulky ether groups was investigated for its effect on antiproliferative activity in colorectal cancer cell lines.
| Compound | Modification at C-19 | Antiproliferative Activity vs. Parent | Observed Selectivity |
|---|---|---|---|
| Andrographolide (Parent) | Hydroxyl (-OH) | Base | - |
| 2 | 19-O-trityl ether | Greater activity in HCT-116 and HT-29 cells. chemrxiv.org | Greater potency against colorectal vs. breast cancer cell lines. chemrxiv.org |
| 3 | 19-O-(4-methoxytrityl) ether | Attenuated antiproliferative activity when co-delivered with GSK-3β inhibitor in HT-29 cells. chemrxiv.org | Selectively active in HT-29 cells. nih.gov |
| 5 | 19-O-triisopropylsilyl (TIPS) ether | Greater activity in HCT-116 and HT-29 cells. chemrxiv.org | - |
| 7 | 19-O-tert-butyldiphenylsilyl (TBDPS) ether | Greater activity in HCT-116 and HT-29 cells. chemrxiv.org | - |
Data sourced from Gu et al. (2024). nih.govchemrxiv.org
Molecular and Cellular Mechanisms of Action of Antiproliferative Agent 19
Identification of Primary Molecular Targets
The primary molecular targets of antiproliferative agents are diverse, ranging from enzymes crucial for cell signaling to structural components essential for cell division. This section explores some of these key targets.
Protein Kinase Inhibition Profiles
Protein kinases are a major class of enzymes that regulate numerous cellular processes, including proliferation, and are therefore significant targets for anticancer drugs. ekb.egmdpi.com Many antiproliferative agents function by inhibiting specific protein kinases.
Quinazoline derivatives are a prominent class of protein kinase inhibitors. ekb.egmdpi.combohrium.com Several have been approved as anticancer drugs, including gefitinib, erlotinib (B232), and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comnih.gov These compounds typically bind to the ATP-binding site of the kinase, preventing its activity and disrupting downstream signaling pathways that promote tumor growth. mdpi.com
A specific quinazolin-4(3H)-one derivative, BIQO-19 , has been identified as a potent and selective inhibitor of Aurora Kinase A (AKA), a key regulator of mitosis. nih.gov In vitro kinase assays have demonstrated its inhibitory activity. nih.govresearchgate.net
Table 1: Inhibitory Activity of BIQO-19 against Aurora Kinases
| Kinase | IC₅₀ (nM) |
|---|---|
| Aurora Kinase A | 68.54 |
| Aurora Kinase B | 581.03 |
Data from a cell-free kinase assay, as reported in scientific literature. researchgate.net
The data indicates that BIQO-19 is significantly more selective for Aurora Kinase A over Aurora Kinase B. researchgate.net This selectivity is a crucial aspect of targeted therapy, aiming to maximize efficacy while minimizing off-target effects.
Nucleic Acid Interaction Studies
Deoxyribonucleic acid (DNA) is a fundamental target for many antiproliferative drugs. yale.eduscispace.combeilstein-journals.org These agents can interact with DNA through various modes, including intercalation between base pairs or binding to the minor groove, ultimately disrupting DNA replication and transcription. scispace.com
Minor groove binders are a class of small molecules that fit into the minor groove of the DNA double helix, often with a preference for AT-rich sequences. scispace.comnih.gov This binding is typically non-covalent and can interfere with the binding of DNA-processing proteins. nih.gov Compounds like distamycin A and its analogs are well-studied examples of minor groove binders. nih.goviupac.org The binding affinity and antiproliferative activity of these compounds can be influenced by the number of pyrrole (B145914) units in their structure. nih.gov
Another mechanism of DNA interaction is direct cleavage. (-)-Lomaiviticin A , a potent natural antiproliferative agent, induces double-strand breaks (DSBs) in DNA. yale.edupnas.orgnih.govnih.govpnas.org Structural studies have revealed that both diazofluorene residues of the molecule penetrate the DNA duplex, leading to the disruption of base pairing and placing the reactive centers of the molecule in close proximity to the DNA strands to facilitate cleavage. pnas.orgpnas.org This direct DNA-damaging capability is a powerful mechanism for inducing cancer cell death. yale.edu
Microtubule Dynamics Modulation
Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. nih.govoncotarget.comnih.govresearchgate.net Agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and are a cornerstone of cancer chemotherapy. oncotarget.comnih.gov These agents can be classified as either microtubule-stabilizing or -destabilizing agents. nih.gov
Table 2: Effect of Cryptophycin-52 on Microtubule Dynamics in vitro
| Parameter | Effect | IC₅₀ |
|---|---|---|
| Rate of Shortening | Inhibition | 20 nM |
| Extent of Shortening | Inhibition | 20 nM |
| Dynamicity | Suppression | 20 nM |
IC₅₀ values represent the concentration required for 50% inhibition of the respective parameter. nih.govnih.gov
Proteasome Pathway Interference
The ubiquitin-proteasome system is responsible for the degradation of most cellular proteins, including many that regulate the cell cycle. nih.govnih.govresearchgate.net Inhibition of the proteasome leads to the accumulation of these regulatory proteins, which can trigger cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.govnih.govspandidos-publications.com
Fenbendazole (B1672488) , a benzimidazole (B57391) compound, has been shown to exert antiproliferative effects by, among other mechanisms, interfering with proteasome function. nih.goviiarjournals.orgnih.govdovepress.comscitechnol.com Studies using fluorogenic substrates have demonstrated that treatment with fenbendazole leads to the inhibition of the chymotrypsin-like, post-glutamyl peptidyl-hydrolyzing, and trypsin-like activities of the proteasome in cancer cells. nih.govnih.gov This inhibition results in the accumulation of proteins that are normally degraded by the proteasome, contributing to the compound's cytotoxic effects. nih.gov
Modulation of Key Cellular Signaling Pathways
The antiproliferative activity of these compounds is ultimately mediated by their effects on intracellular signaling pathways that control cell fate.
Cell Cycle Regulation and Checkpoint Arrest
A common outcome of treatment with antiproliferative agents is the arrest of the cell cycle at specific checkpoints, preventing the cell from progressing through division.
Antiproliferative agent-19 , also known as compound 4a, is a tetrahydroquinolinone derivative that induces cell cycle arrest at the G2/M phase in non-small cell lung cancer and colon cancer cells. medchemexpress.com This arrest is a key mechanism of its antiproliferative effect. medchemexpress.com Flow cytometry analysis has shown a significant increase in the population of cells in the G2 phase following treatment with this compound. medchemexpress.com For instance, in A549 lung cancer cells, treatment led to a substantial increase in the G2 population from 3.2% in control cells to 33.8% after 48 hours. medchemexpress.com
Similarly, other agents that target different molecular entities also converge on causing a G2/M arrest. (19Z)-Halichondramide , a marine macrolide, induces G2/M arrest in human lung cancer cells. nih.govaacrjournals.orgnih.govresearchgate.net This is associated with the upregulation of p53 and GADD45α, and the downregulation of key G2/M transition proteins such as Cyclin B1, Cyclin A, CDC2, and CDC25C. nih.govaacrjournals.orgresearchgate.net The inhibition of the mTOR signaling pathway is also implicated in its mechanism. nih.govaacrjournals.orgnih.govresearchgate.net
Proteasome inhibitors also induce cell cycle arrest, often at the G2/M phase, by causing the accumulation of proteins like p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases required for mitotic entry. nih.govjcancer.org Furthermore, microtubule-targeting agents like the pyrrolo-1,5-benzoxazepines (PBOXs) and tivantinib (B1684700) also cause a sustained G2/M arrest by disrupting microtubule polymerization, which activates the spindle assembly checkpoint. nih.govbohrium.com
Table 3: Effect of this compound on A549 Cell Cycle Distribution
| Treatment Duration | Percentage of Cells in G2 Phase |
|---|---|
| Control (DMSO) | 3.2% |
| 24 hours | 15.5% |
| 48 hours | 33.8% |
Data reflects the percentage of A549 cells in the G2 phase of the cell cycle after treatment with this compound. medchemexpress.com
G1, S, and G2/M Phase Arrest Induction
A key mechanism through which this compound exerts its effects is the perturbation of the normal cell cycle progression. nih.gov Studies on the A549 human non-small cell lung cancer cell line show that the compound induces a significant cell cycle arrest at the G2/M phase. nih.govnih.gov This blockage prevents cells from entering mitosis, thereby halting their proliferation.
Furthermore, treatment with this compound leads to an increase in the sub-G1 cell population, an established indicator of apoptotic cells that have fragmented DNA. nih.govmostwiedzy.pl
| Treatment Group | Incubation Time | Percentage of Cells in G2 Phase (%) |
|---|---|---|
| Control (DMSO-treated) | N/A | 3.2 |
| This compound | 24 hours | 15.5 |
| This compound | 48 hours | 33.8 |
Apoptosis Induction Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, which is a primary mechanism for its anticancer activity. nih.govresearchgate.net The compound triggers this process through a caspase-dependent mechanism, engaging both the intrinsic and extrinsic apoptotic pathways to ensure the effective elimination of cancer cells. nih.govmostwiedzy.pl
The apoptotic response initiated by this compound is comprehensive, activating both major signaling cascades for programmed cell death. nih.govnih.gov
The Extrinsic Pathway: This pathway is initiated through the activation of death receptors on the cell surface. Evidence shows that treatment with this compound leads to the cleavage, and thus activation, of caspase-8, the key initiator caspase of the extrinsic pathway. researchgate.net
The Intrinsic Pathway: This pathway is mediated by the mitochondria. The compound's ability to modulate pro- and anti-apoptotic proteins of the Bcl-2 family triggers mitochondrial permeabilization. researchgate.net This is confirmed by the subsequent activation of caspase-9, the initiator caspase for the intrinsic pathway. mostwiedzy.pl
The balance between pro- and anti-apoptotic proteins is critical for cell survival, and this compound effectively shifts this balance to favor cell death. Western blot analyses have revealed that treating A549 cells with the compound leads to a time-dependent modulation of key apoptosis-related proteins. researchgate.net
Specifically, the expression of the anti-apoptotic protein Bcl-2 is diminished, while the expression of the pro-apoptotic protein Bax is enhanced. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. researchgate.net Additionally, the expression of another pro-apoptotic molecule, BAD, was also found to be elevated following treatment. researchgate.net
The activation of both initiator caspases (caspase-8 and caspase-9) converges on the activation of executioner caspases. Studies confirm that this compound treatment results in the cleavage of caspase-3, a primary executioner caspase responsible for dismantling the cell. mostwiedzy.plresearchgate.net Flow cytometry analysis quantified a 2.32-fold increase in the activity of effector caspases (caspase-3/7) in A549 cells exposed to the compound. researchgate.net
| Protein | Function | Effect of Treatment |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased Expression |
| Bax | Pro-apoptotic | Increased Expression |
| BAD | Pro-apoptotic | Increased Expression |
| Caspase-8 | Initiator (Extrinsic Pathway) | Activated (Cleaved) |
| Caspase-9 | Initiator (Intrinsic Pathway) | Activated (Cleaved) |
| Caspase-3 | Executioner | Activated (Cleaved) |
Autophagy Modulation
Based on available scientific literature, there is currently no specific information describing the effects of this compound (compound 4a from the Ryczkowska et al., 2022 study) on the process of autophagy.
Induction of Cellular Senescence
Based on available scientific literature, there is currently no specific information to indicate that this compound (compound 4a from the Ryczkowska et al., 2022 study) induces cellular senescence.
Impact on Cellular Processes and Phenotypes
The molecular mechanisms initiated by this compound translate into a significant impact on cancer cell viability and proliferation. The compound's cytotoxic effects have been quantified using the MTT assay, which measures metabolic activity as an indicator of cell viability.
The results demonstrate a potent, dose-dependent inhibition of cancer cell growth. After 72 hours of treatment, this compound exhibited significant cytotoxicity against both human colon and lung cancer cell lines. researchgate.netresearchgate.net
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
|---|---|---|
| HCT-116 | Colon Cancer | 12.18 |
| A549 | Non-small Cell Lung Cancer | 11.33 |
Inhibition of Cell Proliferation and Viability
This compound demonstrates significant capabilities in halting the growth and division of cancer cells. imrpress.com Its primary mechanism involves interfering with the cell cycle, the ordered sequence of events that leads to cell division. By disrupting key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), the compound can cause cell cycle arrest, effectively preventing cancer cells from replicating. mdpi.com This action is crucial as uncontrolled cell proliferation is a defining characteristic of cancer. imrpress.commdpi.com
Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in malignant cells. mdpi.com This process is often initiated through the intrinsic pathway, which involves the mitochondria. The compound can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. mdpi.com Activation of these caspases leads to the systematic dismantling of the cell, a hallmark of apoptosis. nih.gov Studies have shown that antiproliferative agents can induce these effects in a dose- and time-dependent manner. mdpi.comnih.gov
The potency of an antiproliferative compound is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process, like cell proliferation, by 50%. nih.gov The IC50 values for this compound across various cancer cell lines highlight its broad-spectrum activity. researchgate.net
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
Suppression of Cellular Migration and Invasion
The spread of cancer to distant organs, known as metastasis, is the primary cause of cancer-related mortality and relies on the ability of cancer cells to migrate and invade surrounding tissues. nih.gov this compound has shown potential in suppressing these critical processes. bohrium.comescholarship.org One of the key mechanisms it employs is the inhibition of the epithelial-mesenchymal transition (EMT). researchgate.net EMT is a process where cancer cells lose their epithelial characteristics, such as cell-to-cell adhesion, and gain mesenchymal properties, which enhances their motility and invasiveness. researchgate.netiiarjournals.org This is often characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin. nih.gov By interfering with EMT, this compound helps maintain the cells in a less migratory state. iiarjournals.orgnih.gov
Additionally, for cancer cells to invade adjacent tissues, they must degrade the extracellular matrix (ECM), a network of proteins and molecules that provides structural support to cells. nih.gov This degradation is carried out by enzymes known as matrix metalloproteinases (MMPs), with MMP-2 and MMP-9 being particularly important in cancer invasion. aacrjournals.orgmdpi.com this compound has been found to inhibit the activity of these MMPs, thereby reducing the cancer cells' ability to break through the ECM and invade other tissues. aacrjournals.orgahajournals.org
Anti-angiogenic Effects
For tumors to grow beyond a certain size, they require a dedicated blood supply to deliver oxygen and nutrients, a process known as angiogenesis. tandfonline.com this compound exhibits anti-angiogenic properties by disrupting the signaling pathways that drive the formation of new blood vessels. nih.gov A primary target in this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. wikipedia.orgahajournals.org The VEGF/VEGFR-2 signaling pathway is crucial for the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels. nih.govoncotarget.com By inhibiting this pathway, this compound can effectively suppress the key steps of angiogenesis. wikipedia.orgnih.gov
The anti-angiogenic activity of compounds like this compound has been demonstrated in various preclinical assays that model different stages of blood vessel formation.
Table 2: Summary of Preclinical Anti-angiogenic Effects of this compound
Modulation of the Tumor Microenvironment (Preclinical Models)
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression and response to therapy. frontiersin.orgfrontiersin.orgtandfonline.com Preclinical models suggest that this compound can favorably modulate the TME. frontiersin.org One of its key actions is altering the immune landscape within the tumor. oaepublish.com
Specifically, treatment with agents like this compound has been associated with an increased infiltration of cytotoxic T lymphocytes (CTLs), which are immune cells capable of killing cancer cells. nih.gov Simultaneously, it can reduce the populations of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which tumors often recruit to evade the immune system. nih.gov
Furthermore, this compound can affect the stromal components of the TME, such as cancer-associated fibroblasts (CAFs). CAFs are known to promote tumor growth and metastasis. By inhibiting the activity of CAFs and other supportive stromal cells, the compound helps to create a TME that is less conducive to tumor growth and more responsive to anti-cancer treatments. frontiersin.org
Table of Compounds Mentioned
Structure Activity Relationship Sar Studies of Antiproliferative Agent 19 Analogs
Elucidation of Essential Pharmacophores
A pharmacophore model for a series of 4-phenylquinazoline-2-carboxamide (B1254932) translocator protein (TSPO) ligands, including a compound designated as 19, was developed to understand the SAR data. ebi.ac.uk This model helps in identifying the essential spatial arrangement of chemical features required for biological activity. For instance, in a series of ethacrynic acid derivatives, the position of a nitrogen atom within a pyridine (B92270) ring was found to significantly influence antiproliferative activity. nih.gov Specifically, a nitrogen at position 4 resulted in notable activity, whereas positions 2 and 3 were inactive. nih.gov
The hydrazide-hydrazone moiety (CO-NH-N=CH) is another recognized pharmacophore with a wide range of biological applications, including antitumor effects. nih.gov In the context of colchicine (B1669291) derivatives, modifications at the C7 and C10 positions, such as replacing the -NHC(O)CH3 group with substituents containing a sulfonyl group, have been shown to alter the molecule's electrostatic potential map, which can impact its interaction with biological targets. nih.gov
Rational Design and Synthesis of SAR Probes
Rational design and synthesis of analogs are central to SAR studies. This involves creating new molecules with specific structural changes to probe their effect on activity. For example, a series of novel colchicine derivatives were synthesized with modifications at the C7 (amides and sulfonamides) and C10 (methylamino group) positions to develop more potent anticancer agents. nih.gov Similarly, new diaryl urea (B33335) derivatives were designed and synthesized based on previous SAR analyses to enhance their antiproliferative properties. nih.gov
The synthesis of pyrazoline-based compounds has also been a focus, with the goal of creating potent antiproliferative agents. nih.gov In the case of 4-phenylquinazoline-2-carboxamide TSPO ligands, N-benzyl-N-ethyl/methyl derivatives with various decorations at the 6-, 2'-, 4'-, and 4″-positions were synthesized to explore the SAR further. ebi.ac.uk This systematic approach allows for the identification of modifications that enhance the desired biological activity. nih.govnih.gov
Computational Approaches in SAR Analysis
Computational methods are invaluable tools in modern drug discovery, providing insights that guide the design and synthesis of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, docking studies of ethacrynic acid derivatives with glutathione (B108866) S-transferase P1-1 and caspase-3 have been conducted to understand the mechanism of action of the most active compounds. nih.gov Similarly, docking simulations were performed on pyrazolo-triazolo-pyrimidine derivatives to elucidate their interactions with the erlotinib (B232) binding domain of the tyrosine kinase enzyme. nih.gov
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of protein-ligand complexes over time. rjeid.comimpactfactor.orgresearchgate.netnih.gov For example, MD simulations of pyrimidine (B1678525) derivatives with G-quadruplex DNA were used to study their potential as telomerase inhibitors. rjeid.com These simulations can reveal the dynamic nature of molecular interactions that are not apparent from static docking poses. impactfactor.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. ijper.orgsbq.org.brd-nb.info By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. ijper.orgsbq.org.br
For a series of pyrazoline derivatives, a QSAR study was performed to understand the structural requirements for their antiproliferative activity. ijper.org The statistical quality of the QSAR models is assessed by parameters like the square of the regression coefficient (r²) and the cross-validated r² (r²cv). ijper.org A satisfactory QSAR model generally has an r²cv value greater than 0.5. ijper.org QSAR studies on benzothiazole (B30560) and benzimidazole (B57391) derivatives have also been conducted to guide the development of more potent antiproliferative agents. mdpi.com These models help in identifying key molecular descriptors that are positively or negatively correlated with the biological activity. nih.gov
| Compound Series | Computational Method | Key Findings | Reference |
| Ethacrynic Acid Derivatives | Molecular Docking | Compounds 2 and 3 show significant binding to glutathione S-transferase P1-1 and caspase-3. | nih.gov |
| Pyrazolo-triazolo-pyrimidines | Molecular Docking | Active cytotoxic agents 5a, 5e, 5g, and 5h interact with the 'Erlotinib' binding domain of tyrosine kinase. | nih.gov |
| Pyrimidine Derivatives | Molecular Dynamics | Explored the interaction of novel pyrimidine derivatives with G-quadruplex DNA. | rjeid.com |
| Pyrazoline Derivatives | QSAR | Developed a model to predict the bioefficacy of substituted pyrazoline derivatives as anticancer agents. | ijper.org |
| Benzothiazoles/Benzimidazoles | QSAR | Identified descriptors for antiproliferative activity on T-cell lymphoma cells. | mdpi.com |
Conformational Analysis and its Correlation with Antiproliferative Activity
The three-dimensional conformation of a molecule plays a critical role in its biological activity. Conformational analysis aims to understand the preferred spatial arrangements of atoms in a molecule and how these relate to its antiproliferative effects.
For colchicine derivatives, X-ray analysis has been used to determine the molecular structures in crystals. nih.gov The twisting of the planar phenyl A and tropolone (B20159) C rings around the C13–C16 bond is a key conformational feature. nih.gov Differences in torsion angles between various derivatives can be correlated with their activity. nih.gov
Preclinical Efficacy and Selectivity Assessment of Antiproliferative Agent 19
In Vitro Efficacy Profiling in Cellular Models
The in vitro efficacy of Antiproliferative agent-19 has been evaluated across various cellular models to determine its potential as a cancer therapeutic. These studies are foundational in understanding the compound's activity spectrum and its selectivity towards cancer cells over non-malignant cells.
Evaluation across Diverse Cancer Cell Line Panels
The antiproliferative activity of this compound, a tetrahydroquinolinone derivative, has been demonstrated across a variety of human cancer cell lines. medchemexpress.com It has shown significant inhibitory effects on the viability of non-small cell lung cancer and colon cancer cells. medchemexpress.com Specifically, in lung cancer, it has been identified as an anti-cancer agent that induces apoptosis. medchemexpress.com
A study involving a panel of approximately 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate, revealed broad-spectrum antiproliferative activity for a quinazoline-urea scaffold compound, KST9046. tandfonline.com This compound exhibited a mean GI50 (50% growth inhibition) of 2.3 µM across the cell lines, with GI50 values ranging from 1.3 to 3.9 µM. tandfonline.com
Furthermore, novel 17α-19-nortestosterone analogs have been synthesized and screened for their antiproliferative properties against a panel of human adherent gynecological cancer cell lines. nih.govnih.gov Three of these derivatives demonstrated a notable inhibitory effect on the proliferation of HeLa cells, with IC50 values lower than the reference agent cisplatin (B142131). nih.govnih.gov Another study highlighted that nandrolone (B1676933) (19-nortestosterone) has a selective proliferation inhibitory effect against cervical cancer cells (HeLa). frontiersin.org
Below is a table summarizing the in vitro antiproliferative activity of selected agents against various cancer cell lines.
| Compound/Agent | Cancer Cell Line | IC50/GI50 Value (µM) | Effect |
| This compound (compound 4a) | HCT-116 (Colon) | 12.18 | Growth inhibition medchemexpress.com |
| This compound (compound 4a) | A549 (Lung) | 11.33 | Growth inhibition medchemexpress.com |
| KST9046 | 60-cell line panel | 1.3 - 3.9 | Growth inhibition tandfonline.com |
| 17α-chloro derivative (3) | HeLa (Cervical) | < cisplatin ref. | Proliferation inhibition nih.govnih.gov |
| Nandrolone (1) | HeLa (Cervical) | - | Selective proliferation inhibition frontiersin.org |
Assessment in Three-Dimensional (3D) Cell Culture Systems and Organoids
The evaluation of antiproliferative agents has progressively moved towards three-dimensional (3D) cell culture systems, such as spheroids and organoids, which more accurately mimic the in vivo tumor microenvironment. nih.govfrontiersin.org These models offer a better representation of cell-cell and cell-extracellular matrix interactions, as well as nutrient and oxygen gradients, which can influence drug efficacy. nih.govfrontiersin.org
Tumor cells grown in 3D culture systems have demonstrated higher resistance to cytotoxic agents compared to traditional 2D monolayers, likely due to reduced drug accessibility to cells in the core of the spheroids. nih.gov For instance, the antiproliferative effect of fermented phenolic compounds from Jaboticaba fruit peel was found to differ between 2D and 3D models of colorectal cancer, with the 3D spheroids providing a better model to evaluate the compounds' effects. mdpi.com
Organoids, which are 3D cellular clusters derived from primary tissues or stem cells, are capable of self-organization and recapitulate the architecture and functionality of the original tissue. nih.govfrontiersin.org These models are increasingly used for drug screening and to study drug resistance. frontiersin.org The transition from 2D to 3D cell models is a critical step in preclinical drug development, providing more physiologically relevant data. fishersci.ch
Selectivity Evaluation in Non-Malignant Cell Lines
A crucial aspect of preclinical assessment is determining the selectivity of an antiproliferative agent for cancer cells over non-malignant cells. This helps in predicting the potential for off-target toxicity.
Studies on novel 17α-19-nortestosterone analogs revealed considerable cancer selectivity. nih.govnih.gov These compounds exhibited weaker growth inhibitory effects on non-cancerous fibroblast cells (MRC-5) and immortalized mammary gland epithelial cells (hTERT-HME1) compared to their effects on HeLa cancer cells. nih.govfrontiersin.org In fact, up to a concentration of 30 μM, none of the tested agents showed a significant growth inhibitory effect on intact fibroblasts. nih.gov
Similarly, the cancer-selectivity of G-rich oligodeoxynucleotides was confirmed by testing them on the non-tumorigenic MCF10A breast epithelial cell line. While these cells were slightly more sensitive than Hs27 skin fibroblasts, they were markedly less sensitive than the MCF7 breast cancer cells. oup.com The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a key metric. An SI greater than 1 suggests a degree of selectivity for cancer cells. researchgate.net For instance, the synthetic retinoids EC19 and EC23 showed selectivity for certain cancer cell lines when compared to the normal human lung fibroblast cell line WI-38. researchgate.net
In Vivo Efficacy Assessment in Non-Human Preclinical Models
Following promising in vitro results, the efficacy of this compound is further evaluated in non-human preclinical models to understand its therapeutic potential in a whole-organism context.
Orthotopic and Subcutaneous Xenograft Models
Xenograft models, involving the transplantation of human tumor cells into immunodeficient mice, are a standard for in vivo preclinical testing. nih.gov These models can be either subcutaneous, where tumor cells are injected under the skin, or orthotopic, where they are implanted into the corresponding organ of origin. Orthotopic models often better mimic the natural progression of the disease.
For example, the efficacy of the PARP1 inhibitor AZD5305 was demonstrated in various xenograft and patient-derived xenograft (PDX) models. aacrjournals.org In a BRCA1-mutant triple-negative breast cancer model (MDA-MB-436), daily treatment resulted in significant tumor regressions. aacrjournals.org Similarly, in a BRCA2-mutant pancreatic cancer model (Capan-1), treatment led to tumor stasis. aacrjournals.org The efficacy of a gold(I) alkynyl complex was also evaluated in a lung cancer xenograft model, where it showed tumor reduction compared to the control group. nih.gov
The choice of xenograft model is critical, as PDX models are often considered superior to traditional subcutaneous models for predicting clinical efficacy. mdpi.com
Syngeneic and Genetically Engineered Murine Models
Syngeneic models, which involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are invaluable for studying immuno-oncology agents. crownbio.comcrownbio.com These models possess a fully functional immune system, allowing for the investigation of interactions between the therapeutic agent, the tumor, and the host's immune response. championsoncology.com
Genetically engineered mouse models (GEMMs) are another important tool. In these models, specific genes associated with cancer are manipulated to induce spontaneous tumor formation. crownbio.com This allows for the study of tumor development in a more natural context, including the processes of immune suppression and escape. crownbio.com
Both syngeneic and GEMM models are crucial for developing drugs that target tumor-stroma interactions or for immunomodulatory therapies, as tumorigenesis occurs within a native brain microenvironment in immunocompetent mice. nih.gov The use of these models is recommended to set a high bar for preclinical drug studies to better predict clinical trial efficacy. nih.gov
Non-Mammalian Animal Models (e.g., Zebrafish)
The zebrafish (Danio rerio) has become a prominent non-mammalian vertebrate model in preclinical cancer research, offering a bridge between in vitro cell-based assays and more complex mammalian models. researchgate.netmdpi.com Its advantages include rapid ex-utero development, optical transparency of embryos, and high genetic similarity to humans, making it ideal for in vivo imaging of cellular processes and high-throughput screening of compounds. researchgate.netmdpi.com The ability of zebrafish embryos to absorb small molecules directly from their surrounding water further simplifies drug administration for toxicity and efficacy studies. plos.org
In the context of evaluating antiproliferative agents, the zebrafish model is employed to assess several key parameters. Toxicity is a primary endpoint, with studies determining the lethal concentration (LC50) to establish a therapeutic window. plos.orgresearchgate.net For instance, one study found that a novel s-triazine derivative showed high cytotoxicity against a breast cancer cell line but significantly lower toxicity in zebrafish embryos, demonstrating its potential selectivity. nih.gov
Beyond general toxicity, the model is extensively used to evaluate specific anti-cancer properties. The anti-angiogenic potential of a compound can be directly observed and quantified by monitoring the development of intersegmental blood vessels in transgenic zebrafish lines with fluorescently labeled vasculature. acs.org This is crucial as the inhibition of new blood vessel formation is a key strategy in controlling tumor growth. acs.org Furthermore, the antiproliferative and pro-apoptotic effects of a test agent can be visualized in real-time by xenotransplanting fluorescently labeled human cancer cells into the transparent embryos. mdpi.com Subsequent treatment with the compound allows researchers to monitor the proliferation of the cancer cell mass and detect apoptosis, providing direct in vivo evidence of the agent's efficacy. mdpi.complos.org
While specific studies evaluating 19-nortestosterone analogs in zebrafish models are not detailed in the reviewed literature, this model system is exceptionally well-suited for assessing the characteristic antiproliferative and pro-apoptotic effects reported for these compounds. nih.govnih.gov
Table 1: Zebrafish Model Assays for Preclinical Evaluation of Antiproliferative Agents This table is interactive. You can sort and filter the data.
Identification and Validation of Preclinical Efficacy Biomarkers
Biomarkers are essential tools in drug development, providing critical insights into a compound's mechanism of action and its potential effectiveness. ecancer.org In preclinical studies, pharmacodynamic biomarkers confirm that the drug is engaging its target and eliciting the desired biological response, while predictive biomarkers help identify which patient populations are most likely to benefit from the therapy. nih.govhematologyandoncology.net
Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers provide proof of a drug's biological activity in preclinical models and can often be translated into clinical use. ecancer.orgaacrjournals.org For antiproliferative agents, PD biomarkers typically reflect the drug's impact on cell cycle regulation, proliferation, and apoptosis. ecancer.orgnih.gov
Studies on 19-nortestosterone analogs have identified several key pharmacodynamic effects. A primary mechanism observed is the induction of cell cycle disruption in cancer cells. nih.govnih.gov Flow cytometry analysis following treatment with these agents revealed a significant disturbance in the normal cell cycle progression. nih.govnih.gov
Furthermore, these compounds were shown to induce apoptosis through the intrinsic pathway. nih.govnih.gov This was confirmed by assays demonstrating the activation of caspase-9, a key initiator of the intrinsic pathway, and caspase-3, a critical executioner caspase, without a significant change in caspase-8 activity, which is associated with the extrinsic pathway. nih.govnih.gov Another identified mechanism and potential PD biomarker for this class of compounds is the direct interference with tubulin polymerization, a process vital for cell division. nih.govnih.gov
More broadly, for antiproliferative agents, common PD biomarkers include the modulation of key signaling proteins and markers of cell proliferation. nih.govaacrjournals.org For example, a reduction in the proliferation marker Ki67 is a widely accepted indicator of a drug's antiproliferative effect. nih.gov Similarly, changes in the phosphorylation status of proteins in critical pathways, such as a decrease in phosphorylated AKT (pAKT), can provide evidence of target engagement and downstream pathway inhibition. nih.gov
Table 2: Key Pharmacodynamic Biomarkers for this compound This table is interactive. You can sort and filter the data.
Predictive Biomarkers for Therapeutic Response
Predictive biomarkers are crucial for advancing personalized medicine, as they help identify patients whose tumors have specific molecular characteristics that make them likely to respond to a particular treatment. hematologyandoncology.netnih.gov This allows for the selection of patients who will derive the most benefit, while sparing others from the potential toxicity of ineffective therapies. hematologyandoncology.net
In the evaluation of 19-nortestosterone analogs, a significant finding was their selective antiproliferative activity. nih.govnih.gov Specifically, certain derivatives exhibited a remarkable inhibitory effect on the proliferation of HeLa (cervical cancer) cells, with IC50 values lower than the standard chemotherapy agent cisplatin. nih.govnih.gov Crucially, these agents displayed considerable cancer selectivity, showing a much weaker growth-inhibitory effect on non-cancerous fibroblast cells. nih.govnih.gov This differential response between cancer and normal cells, and between different cancer cell types, strongly suggests that underlying molecular determinants of sensitivity exist.
While the specific molecular features that predict this favorable response to 19-nortestosterone analogs have not yet been fully elucidated in the available literature, the observed selectivity is the first step toward identifying a predictive biomarker. nih.gov The search for such biomarkers often involves comparing the molecular profiles (e.g., gene expression signatures, specific mutations) of sensitive cancer cells versus resistant ones. mdpi.com For many targeted therapies, the presence of a specific mutation (e.g., EGFR mutations for EGFR inhibitors) or the overexpression of a receptor (e.g., HER2 in breast cancer) serves as a validated predictive biomarker. hematologyandoncology.netmdpi.com Future research into the 19-nortestosterone analogs would likely focus on identifying the genetic or proteomic features of HeLa cells that make them particularly susceptible to these compounds.
Table 3: Basis for Predictive Biomarker Identification for this compound This table is interactive. You can sort and filter the data.
Table of Compound Names
| Name | Class/Type |
| This compound | Term used to refer to 19-Nortestosterone Analogs |
| 19-Nortestosterone | Steroid analog |
| Nandrolone | 19-nortestosterone; steroid |
| Cisplatin | Chemotherapy agent |
| s-Triazine | Chemical scaffold |
| pAKT | Phosphorylated protein kinase B |
| Ki67 | Proliferation marker protein |
| Caspase-3 | Executioner caspase protein |
| Caspase-8 | Initiator caspase protein |
| Caspase-9 | Initiator caspase protein |
| Tubulin | Globular protein |
| EGFR | Epidermal Growth Factor Receptor |
| HER2 | Human Epidermal Growth Factor Receptor 2 |
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Antiproliferative Agent 19
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Systems
Detailed studies on the ADME profile of Antiproliferative agent-19 are not currently available in the public domain. Such studies are crucial for understanding the disposition of a drug candidate in a biological system.
No specific data from in vitro assays, such as those using liver microsomes or hepatocytes, have been published for this compound. This information would be essential to predict its metabolic clearance and to identify potential metabolites that could have their own pharmacological or toxicological effects.
Information regarding the extent and rate of absorption of this compound into the systemic circulation (bioavailability) and its subsequent distribution into various tissues in non-human models has not been reported.
The primary routes of elimination of this compound from the body, whether through renal or fecal pathways, and the mechanisms of its clearance have not been documented in available literature.
Pharmacokinetic Profiling in Non-Human Species
A detailed pharmacokinetic profile, which would describe the concentration of this compound in the body over time, is not available for any non-human species.
There are no published studies detailing the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following single or repeated administrations in preclinical models.
Pharmacodynamic Marker Modulation and Exposure-Response Relationships
While this compound is known to induce apoptosis, specific studies linking its exposure levels to pharmacodynamic markers of this effect have not been published. medchemexpress.com Establishing an exposure-response relationship is a critical step in optimizing the dosing regimen for a new therapeutic agent.
Potential for Drug-Drug Interactions in Preclinical Models
The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical evaluation for any new therapeutic candidate, including this compound. wuxiapptec.com DDIs can alter a drug's efficacy or lead to unexpected toxicity when co-administered with other medications. wuxiapptec.comnih.gov Preclinical assessments typically focus on two primary mechanisms: the agent's effect on drug-metabolizing enzymes and its interaction with drug transporters. researchgate.netmdpi.com These studies are essential to predict how this compound might behave in a clinical setting where patients are often on multiple medications (poly-pharmacy). nih.gov
In vitro and ex vivo models are fundamental to this early assessment. mdpi.com Key areas of investigation include the inhibition and induction of cytochrome P450 (CYP) enzymes, interactions with UDP-glucuronosyltransferase (UGT) enzymes, and interactions with efflux and uptake transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs). researchgate.netcriver.com
Interactions with Cytochrome P450 (CYP) Enzymes
CYP enzymes are a major family of proteins responsible for Phase I metabolism of a vast number of drugs. mdpi.com Inhibition or induction of these enzymes by a new chemical entity can significantly alter the plasma concentrations of co-administered drugs. mdpi.com
CYP Inhibition
Preclinical studies evaluate the inhibitory potential of drug candidates against major CYP isoforms, such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.orgacs.org For example, in vitro studies on the novel anticancer agent fb-PMT showed weak reversible inhibition of CYP2C19 and CYP3A4, with no time-dependent inhibition observed for any of the seven major CYP isoforms tested. researchgate.net Similarly, curcumin (B1669340), a natural compound with antiproliferative properties, demonstrated inhibitory effects on CYP2C8 and CYP2C9, but not on CYP3A4 or CYP2D6 in in vitro assays. iiarjournals.org Another study on fisetin, a flavonoid with antiproliferative activity, found potent inhibition of CYP2C19, CYP1A2, and CYP2C9. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies, with lower values indicating more potent inhibition.
Table 1: In Vitro CYP450 Inhibition by Selected Antiproliferative Compounds This table presents IC₅₀ values from preclinical in vitro studies, indicating the concentration of the compound required to inhibit 50% of the specific CYP enzyme's activity.
| Compound | CYP Isoform | IC₅₀ (μM) | Source |
| Curcumin | CYP2C8 | 129.7 | iiarjournals.org |
| Curcumin | CYP2C9 | 276.8 | iiarjournals.org |
| Fisetin | CYP2C19 | <0.02 | nih.gov |
| Fisetin | CYP1A2 | Potent | nih.gov |
| Fisetin | CYP2C9 | Potent | nih.gov |
| Fustin | CYP2C19 | 148.5 | nih.gov |
| Original data in µg/mL converted to µM for consistency, assuming molecular weights of 286.24 g/mol for Fisetin and 288.25 g/mol for Fustin. |
CYP Induction
Drug candidates are also screened for their potential to induce the expression of CYP enzymes. iiarjournals.org Induction can accelerate the metabolism of other drugs, potentially reducing their therapeutic effect. nih.gov For instance, preclinical studies on the antineoplastic acridinone (B8587238) derivatives C-1305 and C-1311 revealed an induction of P4503A4 activity in cancer cell lines. mdpi.com Conversely, ex vivo studies using cryopreserved human hepatocytes showed that curcumin caused minimal to no induction of CYP3A4, CYP2C8/2C9, or CYP2D6. iiarjournals.org
Interactions with UDP-Glucuronosyltransferase (UGT) Enzymes
UGTs are a critical family of Phase II metabolizing enzymes that catalyze the glucuronidation of drugs, facilitating their excretion. physiology.org The UGT1 and UGT2 families are responsible for the metabolism of many drugs. criver.com Drug interactions involving UGTs can occur through inhibition or induction. criver.comnih.gov For example, the cytotoxicity of the antiproliferative compound C-1311 was significantly reduced in HCT116 cells overexpressing UGT1A10, suggesting that glucuronidation by this enzyme leads to drug inactivation. mdpi.com This highlights the importance of evaluating a new agent's potential to be a substrate, inhibitor, or inducer of key UGT isoforms like UGT1A1, UGT1A9, and UGT2B7. criver.comnih.gov
Interactions with Drug Transporters
Drug transporters are membrane proteins that control the influx and efflux of substances across cell membranes, significantly impacting a drug's absorption, distribution, and elimination. researchgate.netnih.gov Interactions with transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs) are a common source of DDIs. researchgate.netresearchgate.net
Many antiproliferative agents have been investigated for their potential to interact with efflux pumps, which are often responsible for multidrug resistance in cancer cells. mdpi.comnih.gov For instance, some novel 1-phenylpyrrolo[2,1-a]isoquinoline derivatives were found to be potent inhibitors of P-gp, with one compound (a morpholinomethyl Mannich base, 8c) also inhibiting Multidrug Resistance-Associated Protein 1 (MRP1). mdpi.com The ability to inhibit these efflux pumps can sometimes be exploited to overcome chemotherapy resistance. oaepublish.com
Preclinical assessments also determine if a compound is a substrate for or an inhibitor of key transporters. In the case of the anti-cancer agent fb-PMT, it was found not to be a substrate for P-gp, BCRP, or seven other tested transporters. researchgate.net However, it did show inhibitory activity against the hepatic uptake transporters OATP1B1 and OATP1B3. researchgate.net
Table 2: Preclinical Inhibition of Drug Transporters by Novel Antiproliferative Agents This table shows the half-maximal inhibitory concentrations (IC₅₀) from in vitro assays, indicating the potency of the compounds as transporter inhibitors.
Mechanisms of Resistance to Antiproliferative Agent 19
Characterization of Intrinsic Resistance Pathways
Intrinsic resistance refers to the inherent lack of sensitivity of some tumors to Antiproliferative agent-19 from the outset of therapy. hematologyandoncology.net This can be attributed to a variety of pre-existing molecular characteristics within the cancer cells.
One major factor contributing to intrinsic resistance is the presence of specific genetic mutations. For instance, mutations in the KRAS gene, particularly G12D and G12V, are found in a high percentage of certain cancers and can activate downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, rendering the cells less dependent on the pathway targeted by this compound. probiologists.com Similarly, alterations in tumor suppressor genes, such as mutations in p53, are associated with intrinsic drug resistance in some cancer types. asm.org
The tumor microenvironment also plays a critical role in intrinsic resistance. aacrjournals.org Some tumors possess a poorly vascularized stroma, creating a hypoxic microenvironment that promotes the survival of anaerobic tumor cells, which are intrinsically less responsive to certain anticancer treatments. researchgate.net Furthermore, the presence of certain immune cells, like M2-type macrophages, can promote angiogenesis and protect tumor vessels from the effects of anti-angiogenic agents. researchgate.net
Alterations in the expression levels of key proteins can also confer intrinsic resistance. Overexpression of tyrosine kinase receptors, such as EGFR (erbB1) and HER2 (erbB2), is a common marker of drug resistance in some cancers. asm.org
Elucidation of Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to this compound, following a period of treatment. researchgate.net This occurs as cancer cells adapt and evolve to survive the therapeutic pressure. Several key mechanisms have been identified.
One of the most common mechanisms of acquired resistance is the development of mutations or amplifications in the gene encoding the drug's target. For example, in the context of therapies targeting the BCR-ABL kinase, the T315I point mutation is a frequent cause of resistance to first and second-generation tyrosine kinase inhibitors. mdpi.com Similarly, resistance to BRAF inhibitors in melanoma can arise from the amplification of the BRAF gene or the emergence of activating mutations in genes like N-RAS or MEK1. aacrjournals.org
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. hematologyandoncology.net This "rewiring" of cellular signaling allows the tumor cells to maintain proliferation and survival. researchgate.net For instance, resistance to BRAF inhibitors can be mediated by the activation of receptor tyrosine kinases such as PDGFRβ, IGF-1R, and EGFR. aacrjournals.org Similarly, the activation of the PI3K/Akt/mTOR pathway is a well-established mechanism of resistance to various targeted therapies, including those targeting HER2. hematologyandoncology.netmdpi.com Interactions between the tumor and its microenvironment can also trigger bypass pathways; for example, stromal-derived hepatocyte growth factor can activate the MET receptor, leading to MAPK and PI3K signaling. aacrjournals.org
Another significant mechanism of acquired resistance is the increased expression of drug efflux pumps, which actively transport chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and efficacy. researchgate.net The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, are frequently implicated in this process. researchgate.netmdpi.com The activation of signaling pathways like PI3K/Akt can lead to the upregulation of these transporters. mdpi.com
Epigenetic changes, which alter gene expression without changing the DNA sequence, can also contribute to acquired resistance. nih.gov These modifications can lead to the silencing of tumor suppressor genes or the activation of oncogenes. For example, methylation of the MGMT promoter is associated with a better response to the alkylating agent temozolomide, while increased MGMT protein levels due to other epigenetic changes can lead to resistance. nih.gov Epigenetic alterations can also lead to the loss of expression of mutational neoantigens, allowing cancer cells to evade immune responses triggered by certain therapies. nih.gov
Preclinical Strategies to Overcome Resistance to this compound
Researchers are actively investigating various preclinical strategies to counteract resistance to this compound. A primary approach is the use of combination therapies.
One strategy involves combining this compound with inhibitors of the identified resistance pathways. For example, if resistance is driven by the activation of a bypass pathway, combining the initial drug with an inhibitor of that pathway, such as a MEK or PI3K inhibitor, can be effective. aacrjournals.orgascopubs.org Preclinical studies have shown that combining BRAF inhibitors with MEK inhibitors can overcome resistance in melanoma models. aacrjournals.org Similarly, combining HER2-targeted therapies with PI3K inhibitors has shown promise in overcoming resistance in breast cancer. oup.com
Another approach is to target the tumor microenvironment. Strategies include combining anti-angiogenic agents with other therapies to disrupt tumor vasculature and nutrient supply. oaepublish.commdpi.com For instance, the simultaneous inhibition of pro-angiogenic factors like VEGF-A and angiopoietin-2 is being explored. oaepublish.com
Targeting drug efflux pumps is also a viable strategy. The co-administration of agents that inhibit efflux pumps can increase the intracellular concentration of the primary drug, thereby enhancing its efficacy. researchgate.net
Furthermore, novel therapeutic modalities are being explored. The development of next-generation inhibitors that can target mutated forms of the original drug target is a key area of research. mdpi.com Additionally, immunotherapeutic approaches, such as combining targeted therapies with immune checkpoint inhibitors, are being investigated to enhance the anti-tumor immune response and overcome resistance. mdpi.commdpi.com
Table 1:
| Category | Mechanism | Description | Key Molecules/Pathways Involved | Citations |
|---|---|---|---|---|
| Intrinsic Resistance | Genetic Mutations | Pre-existing mutations that confer resistance from the start of therapy. | KRAS, p53 | probiologists.comasm.org |
| Tumor Microenvironment | Hypoxic conditions and pro-angiogenic immune cells that reduce drug efficacy. | M2-type macrophages, VEGF | researchgate.net | |
| Protein Overexpression | High levels of certain proteins that drive cancer cell survival. | EGFR, HER2 | asm.org | |
| Acquired Resistance | Target Gene Mutations/Amplifications | Development of new mutations or increased copies of the target gene. | BRAF, N-RAS, MEK1, BCR-ABL | aacrjournals.orgmdpi.com |
| Activation of Bypass Signaling Pathways | Activation of alternative pathways to circumvent the drug's effect. | PI3K/Akt/mTOR, MAPK, PDGFRβ, IGF-1R, EGFR, MET | hematologyandoncology.netaacrjournals.orgmdpi.com | |
| Efflux Pump Overexpression | Increased expression of proteins that pump the drug out of the cell. | P-glycoprotein (P-gp), MRP1, BCRP | researchgate.netmdpi.com | |
| Epigenetic Modifications | Changes in gene expression that do not involve DNA sequence alterations. | MGMT promoter methylation | nih.govnih.gov |
Table 2: Preclinical Strategies to Overcome Resistance
| Strategy | Description | Examples | Citations |
|---|---|---|---|
| Combination Therapy | Using multiple drugs to target different pathways simultaneously. | BRAF inhibitor + MEK inhibitor; HER2 inhibitor + PI3K inhibitor | aacrjournals.orgascopubs.orgoup.com |
| Targeting the Tumor Microenvironment | Disrupting the supportive environment of the tumor. | Combination with anti-angiogenic agents (e.g., VEGF inhibitors) | oaepublish.commdpi.com |
| Inhibition of Efflux Pumps | Blocking the pumps that remove the drug from cancer cells. | Co-administration of efflux pump inhibitors | researchgate.net |
| Next-Generation Inhibitors | Developing drugs that can effectively target mutated forms of the original target. | New tyrosine kinase inhibitors targeting specific mutations | mdpi.com |
| Immunotherapy Combinations | Combining targeted therapy with drugs that boost the immune system. | Targeted agents + immune checkpoint inhibitors | mdpi.commdpi.com |
Rational Combination Therapies (Preclinical)
To combat resistance, researchers are exploring rational combination therapies, which involve using multiple drugs that target different pathways simultaneously. researchgate.net The goal is to create a synergistic effect where the combination is more effective than either drug alone. aacrjournals.orgtandfonline.com
Preclinical studies have shown promise for various combination strategies. For instance, combining a MEK inhibitor with a Wnt pathway modulator has demonstrated synergistic antiproliferative effects in colorectal cancer models. aacrjournals.org This approach is based on the observation that the Wnt pathway can mediate resistance to MEK inhibitors. aacrjournals.org Similarly, the combination of a MEK inhibitor and an HDAC inhibitor has shown synergistic activity in KRAS-mutant colorectal cancer cell lines. nih.gov The rationale for this combination is that cells resistant to the HDAC inhibitor often show an overexpression of the MAPK pathway, which can be targeted by the MEK inhibitor. nih.gov
Another approach involves combining targeted therapies with immunotherapy. For example, a next-generation WEE1 inhibitor, APR-1051, has shown significant anti-tumor synergy when combined with anti-PD-1 therapies in preclinical models of head and neck squamous cell carcinoma. firstwordpharma.com
The following table summarizes key preclinical findings for rational combination therapies:
Preclinical Combination Therapy Research Findings| Combination | Cancer Model | Key Findings |
|---|---|---|
| MEK Inhibitor (Selumetinib) + Wnt Modulator (Cyclosporin A) | Colorectal Cancer | Synergistic antiproliferative effects and tumor regression in patient-derived xenograft (PDTX) models. aacrjournals.org |
| MEK Inhibitor (Selumetinib) + HDAC Inhibitor (Vorinostat) | KRAS-mutant Colorectal Cancer | Synergistic inhibition of proliferation and spheroid formation in vitro; additive tumor growth inhibition in vivo. nih.gov |
| HSP90 Inhibitor + MEK Inhibitor | Pancreatic Ductal Adenocarcinoma (PDAC) | Robust suppression of tumor growth and an 80% increase in survival in mouse models. pnas.org |
| WEE1 Inhibitor (APR-1051) + Anti-PD-1 Therapy | Head and Neck Squamous Cell Carcinoma (HNSCC) | Significant anti-tumor synergy in HPV+ HNSCC models. firstwordpharma.com |
Development of Next-Generation Analogs to Circumvent Resistance
In addition to combination therapies, the development of next-generation analogs of existing drugs is a key strategy to overcome resistance. springermedizin.de These new molecules are designed to be effective against cancers that have developed resistance to earlier-generation drugs.
One approach is to create hybrid molecules that combine two different pharmacophores, potentially targeting multiple resistance mechanisms at once. nih.gov For example, a hybrid antibiotic combining a fluoroquinolone with a novel bacterial topoisomerase inhibitor has been developed to overcome resistance due to single-point mutations. nih.gov This concept of multi-targeting within a single molecule is being explored in cancer therapy as well.
Another strategy involves designing drugs that can bypass specific resistance mechanisms. For instance, if resistance is due to overexpression of a drug efflux pump, new analogs can be designed that are not substrates for that pump. asm.org Similarly, if resistance arises from a mutation in the drug's target protein, next-generation analogs can be developed that bind effectively to the mutated target.
The development of lariocidin, a lasso-shaped peptide, offers a compelling example from the field of antibiotics that has parallels in anticancer drug development. news-medical.net Lariocidin targets the bacterial ribosome at a novel site, allowing it to bypass existing resistance mechanisms. news-medical.net This highlights the importance of identifying and targeting novel binding sites to circumvent resistance.
The following table outlines approaches in the development of next-generation analogs:
Strategies for Developing Next-Generation Analogs| Strategy | Description | Example |
|---|---|---|
| Hybrid Molecules | Covalently linking two different active molecules to create a single compound with multiple mechanisms of action. nih.gov | A hybrid of two fluoroquinolones with novel bacterial Type-II-topoisomerase inhibitors to overcome single point mutations. nih.gov |
| Bypassing Efflux Pumps | Designing analogs that are not recognized or transported by multidrug resistance pumps like P-glycoprotein. asm.org | Keto-C-glycoside 92 showed no cross-resistance in cell lines overexpressing the MDR1 gene. asm.org |
| Targeting Mutated Proteins | Developing new compounds that can effectively bind to and inhibit drug targets that have mutated and become resistant to earlier drugs. | Not specified in the provided context. |
| Identifying Novel Binding Sites | Discovering and targeting previously unexploited sites on a protein to inhibit its function, bypassing resistance at known binding sites. news-medical.net | Lariocidin binds to a unique site on the bacterial ribosome, evading common resistance mechanisms. news-medical.net |
Formulation and Delivery Strategies for Preclinical Advancement of Antiproliferative Agent 19
Novel Delivery Systems for Preclinical Evaluation
To overcome the limitations of conventional drug administration, novel delivery systems are being developed to improve the therapeutic index of potent compounds like Antiproliferative Agent-19. These systems aim to enhance drug stability, control release kinetics, and enable targeted delivery to tumor tissues. mdpi.commdpi.com
Nanoparticle-based drug delivery systems offer a versatile platform for cancer therapy, capable of improving drug stability, bioavailability, and targeting. mdpi.com These systems can accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com For this compound, a ruthenium(II) complex (Ru-19), a sophisticated delivery system involving gold nanorods has been explored. mdpi.com
In this system, Ru-19 is encapsulated within liposomes that are decorated with gold nanorods. mdpi.com Gold nanorods possess high photothermal conversion efficiency, meaning they can generate heat when irradiated with near-infrared (NIR) light. mdpi.com This property is harnessed for targeted drug release; the liposomes are designed to be thermosensitive, releasing their payload (this compound) specifically at the tumor site upon NIR irradiation. mdpi.com This approach combines the benefits of nanoparticle targeting with on-demand, localized drug release, potentially increasing therapeutic efficacy while minimizing systemic exposure. mdpi.com Furthermore, some nanoparticle systems can be designed to be visualizable by magnetic resonance imaging (MRI), offering a noninvasive method to confirm and quantify the delivery of the drug payload to the target site. nih.govahajournals.org
| Nanoparticle System Component | Function | Relevance to this compound | Reference |
| Gold Nanorods | Photothermal conversion upon NIR irradiation. | Triggers localized heat to release the drug from thermosensitive liposomes. | mdpi.com |
| Thermosensitive Liposomes | Encapsulates the drug and releases it in response to heat. | Serves as the primary carrier for Ru-19. | mdpi.com |
| PEGylation (Commonly Used) | Creates a hydrophilic shell to prolong circulation time and evade immune clearance. | A standard technique to improve the pharmacokinetics of nanocarriers. | acs.org |
Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them ideal carriers for a wide range of therapeutics. mdpi.com This encapsulation protects the drug from degradation, can reduce systemic toxicity, and prolongs circulation time. mdpi.comacs.org
For this compound (Ru-19), researchers have utilized lysolipid thermally sensitive liposomes (LTSLs). mdpi.com These liposomes were prepared using the thin-film hydration method, a common technique for creating uniform vesicles. mdpi.com The lipid composition included 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG). mdpi.com This formulation is designed to be stable under physiological conditions but to rapidly release its contents when the local temperature is increased, as can be achieved with the associated gold nanorods. mdpi.com Studies with other encapsulated drugs have shown that liposomal formulations can achieve high encapsulation efficiency and remain stable for extended periods, such as up to 90 days. nih.gov
| Liposomal Formulation | Preparation Method | Key Components | Release Mechanism | Reference |
| Lysolipid Thermally Sensitive Liposomes (LTSLs) | Thin Film Hydration | DPPC, DSPC, DSPE-mPEG | Temperature-triggered release (activated by photothermal effect of gold nanorods). | mdpi.com |
The prodrug approach involves chemically modifying a pharmacologically active agent to create an inactive derivative that, after administration, converts back to the parent drug in vivo. if-pan.krakow.pl This strategy is a powerful tool for overcoming pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, and low bioavailability. if-pan.krakow.plmdpi.com
For a compound identified as "19" in medicinal chemistry literature, which shares the core challenge of requiring improved delivery, several prodrug strategies have been investigated. mdpi.com Researchers synthesized a series of novel amino acid ester prodrugs using 5'-O-ester substitution. mdpi.com The goals of this approach were to enhance affinity for and transport by human peptide transporters (hPEPT1), which are often overexpressed in certain tissues, and to stabilize the glycoside bond of the parent molecule, which can be susceptible to cleavage. mdpi.com In addition to single amino acid esters, dipeptide prodrugs have also been designed to further modulate the release and targeting of the active compound. mdpi.com By temporarily masking key functional groups, prodrugs can significantly alter a molecule's physicochemical properties, for instance, turning a highly lipophilic compound into a water-soluble one, which can show improvements in solubility of over 600-fold. nih.gov
| Prodrug Strategy | Rationale | Specific Approach for Compound 19 | Reference |
| Amino Acid Ester Prodrugs | Improve transport via amino acid transporters (e.g., hPEPT1) and enhance solubility/stability. | Synthesis of six novel amino acid ester prodrugs via 5'-O-ester substitution. | mdpi.com |
| Dipeptide Prodrugs | Further tune release kinetics and targeting properties. | Design of dipeptide conjugates to control the release of the parent drug in human plasma. | mdpi.com |
Translational Research and Future Directions for Antiproliferative Agent 19
Identification of Preclinical Biomarkers with Translational Potential
The identification of robust biomarkers in the preclinical stage is fundamental for guiding clinical development and ensuring a new agent is used in patient populations most likely to benefit. nih.gov A biomarker can be defined as a characteristic that is objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. nih.gov For Antiproliferative Agent-19, specifically in the context of the CD19-targeting antibody-drug conjugate loncastuximab tesirine (B3181916), preclinical studies have been pivotal in identifying candidate biomarkers. researchgate.net
The primary predictive biomarker for an agent targeting CD19 is the expression level of the CD19 antigen on tumor cells. researchgate.net Preclinical in vitro studies have demonstrated a correlation between the level of CD19 expression on lymphoma cell lines and the cytotoxic activity of loncastuximab tesirine. researchgate.net This suggests that the density of the target antigen on the cell surface is a key determinant of the agent's efficacy.
Beyond target expression, another crucial biomarker is the intrinsic sensitivity of the cancer cells to the agent's cytotoxic payload. researchgate.net In the case of loncastuximab tesirine, the warhead is a pyrrolobenzodiazepine (PBD) dimer. researchgate.net Therefore, cellular mechanisms that confer resistance or sensitivity to PBD dimers are being investigated as potential biomarkers to predict response.
Generic biomarkers of cellular processes like proliferation and apoptosis are also valuable. ecancer.org For instance, a decrease in the expression of proliferation markers, such as MKI67, could serve as a pharmacodynamic biomarker, indicating that the agent is successfully slowing cell division. aacrjournals.org Similarly, the induction of apoptosis can be monitored through markers like cleaved caspase-3, confirming the drug's mechanism of action. acs.org The development of such biomarkers often relies on genomics-based studies in preclinical models to identify genes that are consistently modulated by the drug, which can then be tested in clinical samples. aacrjournals.org
Table 1: Potential Preclinical Biomarkers for this compound (CD19-Targeting)
| Biomarker Category | Specific Biomarker | Rationale | Citation |
| Predictive | CD19 Expression Level | Target for the antibody component; higher expression correlates with better drug binding and internalization. | researchgate.net |
| Predictive | Sensitivity to PBD Warhead | The cytotoxic payload must be effective once inside the cell; intrinsic resistance mechanisms can limit efficacy. | researchgate.net |
| Pharmacodynamic | MKI67 Gene Expression | A marker of proliferating cells; a decrease in expression indicates an antiproliferative effect. | aacrjournals.org |
| Pharmacodynamic | Caspase-3 Activation | Indicates induction of the apoptotic pathway, a key mechanism of cell killing for many anticancer agents. | acs.org |
Addressing Unanswered Questions and Research Gaps
Despite promising preclinical data, several research gaps and unanswered questions remain for this compound. Addressing these is crucial for optimizing its therapeutic potential. The identification of such gaps often involves a systematic analysis of existing literature to pinpoint areas that are under-researched or have yielded inconclusive results. nih.gov
A primary research gap is the comprehensive understanding of resistance mechanisms. While high CD19 expression is favorable, some lymphoma populations exhibit resistance to multiple therapies, including targeted agents. haematologica.org The mechanisms could involve downregulation or mutation of the CD19 target, alterations in the internalization and trafficking of the antibody-drug conjugate, or upregulation of anti-apoptotic proteins that counteract the effect of the cytotoxic payload.
Another key area for investigation is the optimal sequencing and combination of therapies. While certain combinations show preclinical synergy, the ideal partners for different subtypes of lymphoma (e.g., GCB-DLBCL vs. ABC-DLBCL) are not fully elucidated. haematologica.orgaacrjournals.org Further research is needed to understand the molecular basis of the observed synergy, which could involve complementary pathway inhibition or overcoming adaptive resistance. mdpi.com
Furthermore, there is a need to identify biomarkers that can predict not just a response, but also the emergence of resistance. This would allow for more dynamic treatment strategies. The long-term effects of targeting CD19 and the potential for lineage plasticity, where cancer cells may lose the CD19 marker to escape therapy, represent significant unanswered questions requiring further study.
Emerging Technologies and Methodologies for Studying this compound
Advancements in technology offer powerful new ways to study this compound, from its mechanism of action to its effects in complex biological systems.
Advanced Preclinical Imaging: Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable. nih.gov By radiolabeling the antibody component of the agent, researchers can non-invasively track its biodistribution, tumor targeting efficiency, and penetration in real-time within in vivo models. nih.gov This can provide crucial information on whether the agent is reaching its intended target in sufficient concentrations. Imaging biomarkers, such as those that visualize cell proliferation or apoptosis, can also be used to assess the pharmacodynamic effects of the treatment non-invasively. nih.gov
Nanoparticle-Based Drug Delivery: Emerging technologies in drug delivery, such as the use of nanoparticle carriers, could enhance the therapeutic profile of antiproliferative agents. pcronline.com Encapsulating a cytotoxic payload within nanoparticles can improve its solubility, stability, and pharmacokinetic properties. pcronline.com While loncastuximab tesirine is an antibody-drug conjugate, future iterations or different classes of antiproliferative agents could leverage nanoparticle platforms for more controlled and targeted delivery to tumor tissues. mdpi.compcronline.com
Genomic and Proteomic Profiling: High-throughput screening methods, including CRISPR-Cas9 screens, can be used to systematically identify genes and pathways that mediate sensitivity or resistance to this compound. Gene expression profiling of tumors before and after treatment in preclinical models can reveal adaptive feedback loops that tumors activate to survive, offering clues for rational combination therapies. aacrjournals.org
Potential Integration with Other Therapeutic Modalities (Preclinical Context)
A cornerstone of modern cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. mdpi.com Preclinical studies have explored the potential of combining this compound (loncastuximab tesirine) with other established and novel agents, revealing several synergistic interactions. haematologica.orgresearchgate.net
The combination of loncastuximab tesirine with inhibitors of the B-cell lymphoma 2 (BCL2) protein, such as venetoclax, has shown significant promise. haematologica.orgaacrjournals.org This combination was synergistic in multiple cell lines and demonstrated stronger antitumor activity in xenograft models compared to either agent alone. aacrjournals.org The rationale is that while the antiproliferative agent induces cellular stress and DNA damage, the BCL2 inhibitor lowers the threshold for apoptosis, creating a powerful two-pronged attack.
Similarly, combining the agent with inhibitors of the PI3K pathway has proven beneficial. haematologica.org Synergism was observed with both the PI3Kδ inhibitor idelalisib (B1684644) and the dual PI3Kα/δ inhibitor copanlisib (B1663552) in mantle cell lymphoma and diffuse large B-cell lymphoma cell lines. haematologica.org The PI3K pathway is a critical survival pathway in many B-cell malignancies, and its inhibition can prevent cancer cells from escaping the cytotoxic effects of the primary agent. aacrjournals.org
In contrast, combinations with agents like the proteasome inhibitor bortezomib (B1684674) or the immunomodulatory drug lenalidomide (B1683929) did not show a clear advantage in the tested preclinical models. haematologica.org These findings highlight the importance of mechanistically driven preclinical studies to identify the most effective combination strategies before moving into clinical trials.
Table 2: Preclinical Combination Studies with this compound (Loncastuximab Tesirine)
| Combination Partner | Therapeutic Class | Preclinical Finding | Rationale for Combination | Citation |
| Venetoclax | BCL2 Inhibitor | Synergistic/additive effect in 10/12 cell lines; enhanced tumor activity in xenograft models. | Lowers the apoptotic threshold, complementing the cytotoxic effect of the ADC's warhead. | haematologica.orgaacrjournals.org |
| Idelalisib | PI3Kδ Inhibitor | Synergistic effect in some DLBCL and MCL cell lines. | Inhibits a key pro-survival signaling pathway in B-cell malignancies. | haematologica.org |
| Copanlisib | PI3Kα/δ Inhibitor | Synergistic effect in MCL cell lines. | Broadly inhibits the PI3K pathway, a critical node for cell growth and survival. | haematologica.org |
| Rituximab | Anti-CD20 mAb | Additive effects observed in some cell lines. | Targets a different B-cell antigen, potentially increasing overall cell kill. | haematologica.org |
| Bendamustine | Chemotherapy Agent | Additive effects observed. | Combines targeted therapy with a traditional cytotoxic agent that has a different mechanism of action. | haematologica.org |
| Bortezomib | Proteasome Inhibitor | No advantage seen in tested combinations. | The specific mechanisms of action may not be complementary in the tested models. | haematologica.org |
| Lenalidomide | Immunomodulator | No advantage seen in tested combinations. | The specific mechanisms of action may not be complementary in the tested models. | haematologica.org |
Q & A
Q. What molecular mechanisms underlie the antiproliferative effects of Antiproliferative Agent-19 in lung cancer cells?
this compound induces apoptosis and G2/M cell cycle arrest in lung cancer models. To validate this, researchers should:
- Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Use Western blotting to assess cyclin-dependent kinase (CDK) inhibitors (e.g., p21) and apoptosis markers (e.g., cleaved caspase-3) .
- Compare dose-response curves across cell lines (e.g., A549 vs. normal lung fibroblasts) to establish selectivity .
Q. What standardized assays are recommended for initial screening of this compound’s efficacy?
- MTT/XTT assays : Measure metabolic activity to estimate IC50 values. Include triplicate technical replicates and normalize to untreated controls .
- Clonogenic assays : Assess long-term proliferation inhibition after transient exposure .
- Cell cycle profiling : Use propidium iodide staining followed by flow cytometry to confirm G2/M arrest .
Q. How should researchers address batch variability in this compound synthesis?
- Document synthesis protocols rigorously, including reaction temperature, solvent purity, and catalyst ratios .
- Validate compound identity via NMR or LC-MS, referencing published spectra for trifluorinated dihydropyrimidinone analogs .
- Use internal standards (e.g., cisplatin) to calibrate bioactivity assays across batches .
Advanced Research Questions
Q. How can conflicting data on this compound’s ROS-dependent vs. ROS-independent apoptosis be resolved?
- Experimental design :
- Treat cells with ROS scavengers (e.g., NAC) and compare apoptosis rates via TUNEL assays .
- Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye to distinguish ROS-mediated vs. intrinsic apoptosis .
Q. What strategies optimize in vivo pharmacokinetic (PK) profiling of this compound?
- Sample collection : Use serial blood draws in murine models at 0, 15, 30, 60, 120, and 240 minutes post-injection. Stabilize plasma with EDTA to prevent degradation .
- Analytical validation : Employ HPLC-MS with a lower limit of quantification (LLOQ) ≤10 ng/mL. Cross-validate with spiked plasma controls .
- Tissue distribution : Apply autoradiography or tissue homogenization followed by centrifugal filtration .
Q. How can researchers reconcile discrepancies in reported IC50 values across studies?
- Methodological audit : Compare assay conditions (e.g., serum concentration, incubation time, cell density) .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted mean IC50 and 95% CI .
- Experimental replication : Reproduce key studies under standardized conditions, adhering to SAMPL guidelines for analytical rigor .
Q. What computational tools are suitable for predicting this compound’s off-target effects?
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB) .
- Pathway analysis : Integrate RNA-seq data with KEGG/GO databases to identify enriched pathways (e.g., mTOR, VEGF signaling) .
- Toxicity prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity and cardiotoxicity risks .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in apoptosis assay protocols?
- Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to confirm caspase dependency .
- Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) in all experiments .
- Report apoptosis rates as "% of total cells" with standard deviation (SD) from ≥3 biological replicates .
Q. How should researchers document analytical subsampling for particulate formulations of this compound?
- Follow ASTM E2857 guidelines:
Q. What statistical frameworks are appropriate for dose-response synergy studies with combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
